1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol
Overview
Description
1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol is a useful research compound. Its molecular formula is C13H24OS and its molecular weight is 228.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Chemical Reactions
The reactivity of cyclohexane-based compounds on Pt(111) single-crystal surfaces provides insights into the thermal chemistry relevant to catalytic processes. For instance, the dehydrogenation and isomerization reactions of cyclohexane derivatives, as studied by Morales and Zaera (2007), could be relevant to understanding how 1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol behaves under similar conditions. Their findings on the surface-mediated reactions highlight the potential of cyclohexane derivatives in catalytic applications, particularly in the formation of more complex organic compounds (Morales & Zaera, 2007).
Materials Science
In the context of materials science, the encapsulation of cyclohexane-based ligands in zeolites for catalytic oxidation reactions, as investigated by Maurya, Chandrakar, and Chand (2007), could suggest applications for this compound in creating advanced catalytic materials. Their work demonstrates the efficiency of these systems in the oxidation of organic compounds, pointing to the potential utility of similar cyclohexane derivatives in heterogeneous catalysis (Maurya, Chandrakar, & Chand, 2007).
Organic Synthesis
Research on the stereochemical outcomes of cycloadditions involving cyclohexylsulfinyl derivatives, as conducted by Aversa et al. (2005), could be relevant for synthesizing stereochemically complex molecules using this compound. Their studies provide a better understanding of diastereoselectivity in such reactions, which is crucial for the development of new synthetic methodologies in organic chemistry (Aversa et al., 2005).
Properties
IUPAC Name |
1-(cyclohexylsulfanylmethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24OS/c14-13(9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h12,14H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBHGDUXXMBVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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